Imidazo[1,2-a]pyridin-8-amine dihydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-8-amine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are nitrogen-containing heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various classes of drugs .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of similar compounds have been obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Synthesis and Biological Activity
Imidazo[1,2-a]pyridines, including derivatives of imidazo[1,2-a]pyridin-8-amine dihydrochloride, have been explored for their potential as antiulcer agents. Research in this area includes the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop compounds with antisecretory and cytoprotective properties (Starrett et al., 1989).
Pharmacological Properties
The pharmacological properties of imidazo[1,2-a]pyridine derivatives have been extensively studied, revealing a broad range of applications in medicinal chemistry. This includes their use as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
Chemical Synthesis Techniques
Innovative techniques for synthesizing imidazo[1,2-a]pyridines involve copper-catalyzed tandem oxidative C–H amination/cyclizations, offering a convenient and cost-effective strategy (Pericherla et al., 2013). Moreover, the synthesis of imidazo[1,2-a]pyridines using palladium-catalyzed coupling reactions has been developed, demonstrating how exocyclic amine incorporation can enhance affinity towards certain receptors while maintaining low cytotoxicity (Boulahjar et al., 2018).
Role in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" structure due to its versatility in medicinal applications, including activities as anticancer, antimycobacterial, antileishmanial, and other therapeutic agents. This structure has been incorporated in various marketed preparations such as zolimidine and zolpidem (Deep et al., 2016).
New Methodologies in Synthesis
Recent developments in the synthesis of imidazo[1,2-a]pyridines include multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation. These advancements offer a diverse range of methodologies for constructing this scaffold (Pericherla et al., 2015).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors . .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that the compound may interact with its targets through covalent bonding .
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry , suggesting that it may influence multiple biochemical pathways.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines , suggesting potential anticancer activity.
Action Environment
It’s known that the functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , which may be influenced by environmental conditions.
Future Directions
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-8-amine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways . For instance, it can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, affecting cellular signaling pathways. Additionally, this compound can bind to proteins involved in DNA replication and repair, influencing cellular processes at the molecular level .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and metabolic processes, thereby affecting overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity . For instance, it can inhibit kinases by binding to their active sites, preventing the phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . By influencing these pathways, this compound can alter cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its presence in specific subcellular locations can modulate its interactions with biomolecules and influence its overall biological effects .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-2-1-4-10-5-3-9-7(6)10;;/h1-5H,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZOMZTUGRVWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599050 | |
Record name | Imidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235106-56-6 | |
Record name | Imidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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